

Introduction: The Strategic Value of Substituted Pyridines

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Compound of Interest

Compound Name: *5-Ethynyl-2-fluoro-3-methylpyridine*

CAS No.: *1824113-64-5*

Cat. No.: *B2680066*

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The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] Its utility is magnified through strategic functionalization. The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins.[2][3] Concurrently, the terminal ethynyl (alkyne) group is a uniquely versatile functional handle. It is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," a cornerstone of modern chemical biology and drug conjugation.[4]

The target molecule, **5-Ethynyl-2-fluoro-3-methylpyridine**, combines these high-value functionalities, making it a desirable, albeit currently unavailable, building block for the synthesis of novel chemical entities in pharmaceutical and agrochemical research.[2]

Nomenclature and Isomeric Considerations

It is critical to distinguish the target molecule from its commercially available isomer.

- Target Molecule: **5-Ethynyl-2-fluoro-3-methylpyridine**
 - Structure: The ethynyl group is at position 5, the fluorine at position 2, and the methyl group at position 3 of the pyridine ring.
 - CAS Number: Not assigned (not commercially cataloged).
- Commercially Available Isomer: 2-Ethynyl-5-fluoro-3-methylpyridine
 - Structure: The ethynyl group is at position 2, the fluorine at position 5, and the methyl group at position 3.
 - CAS Number: 1372103-93-9[5]

The distinct substitution patterns lead to different electronic and steric properties, which will ultimately affect reactivity and biological activity. This guide focuses exclusively on the synthesis and potential use of the 5-ethynyl isomer.

Proposed Synthesis and Procurement of Precursors

As **5-Ethynyl-2-fluoro-3-methylpyridine** is not commercially available, its use requires de novo synthesis. A highly reliable and efficient method for its preparation is the Sonogashira cross-coupling reaction.[6] This palladium-catalyzed reaction is the method of choice for coupling terminal alkynes with aryl halides.

The most logical and accessible precursor for this synthesis is 5-Bromo-2-fluoro-3-methylpyridine. This starting material is readily available from several fine chemical suppliers.

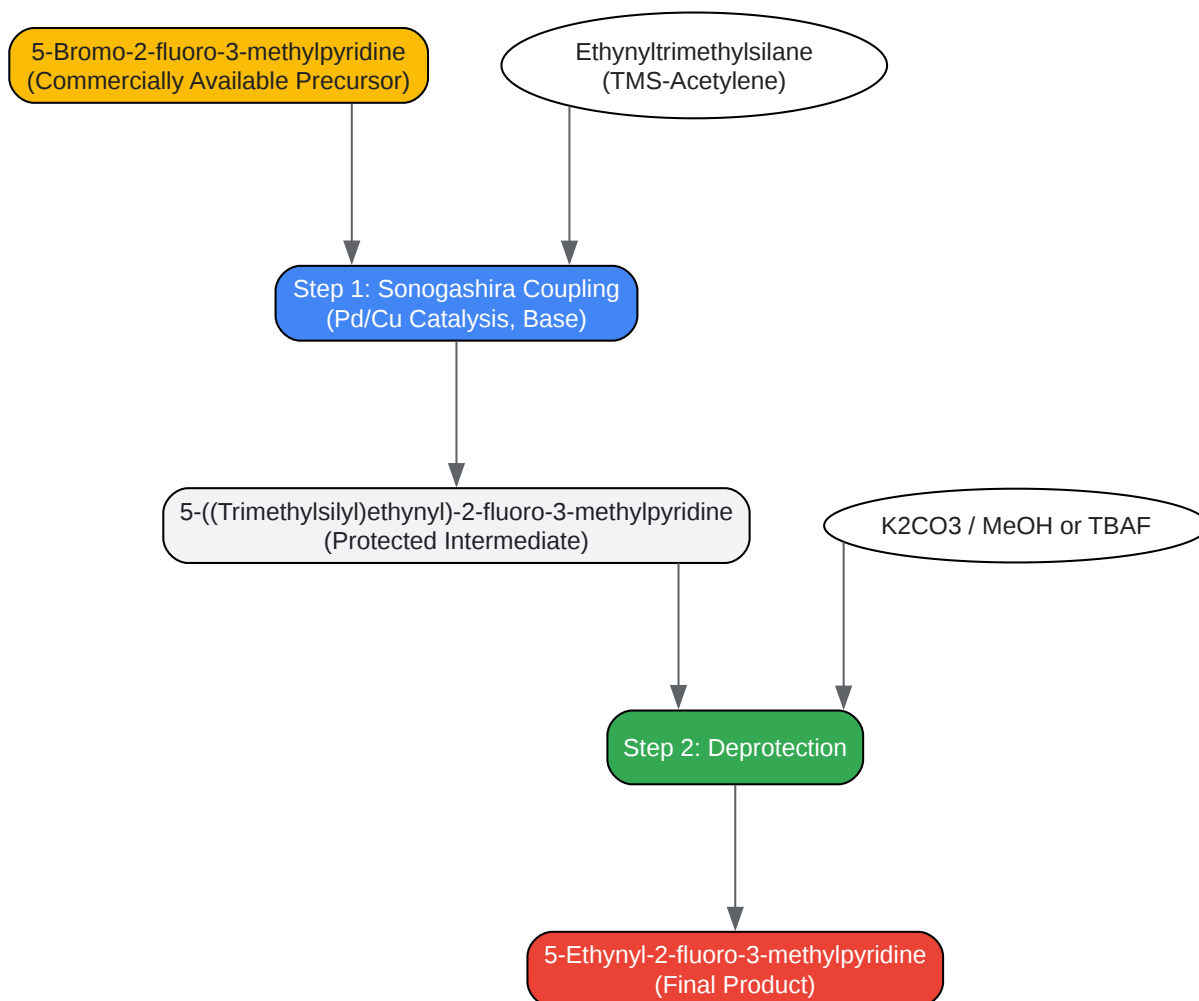
Table 1: Sourcing of Key Precursor: 5-Bromo-2-fluoro-3-methylpyridine

Supplier	CAS Number	Purity / Notes
TCI America	29312-98-9	>98.0% (GC)[7]
Sigma-Aldrich (Merck)	29312-98-9	97%
BLD Pharm	29312-98-9	Analytical data available (NMR, LC-MS, etc.)[8]
Scientific Sales, Inc	29312-98-9	98.0% (GC)[9]
Fisher Scientific	29312-98-9	Available via various partners. [10]

Synthetic Workflow Overview

The proposed synthesis involves a two-step sequence:

- **Sonogashira Coupling:** The aryl bromide (5-Bromo-2-fluoro-3-methylpyridine) is coupled with a silyl-protected alkyne, such as Ethynyltrimethylsilane (TMS-acetylene). Using a protected alkyne is a field-proven strategy to prevent the undesired side reaction of alkyne homocoupling (Glaser coupling).[11]
- **Deprotection:** The trimethylsilyl (TMS) protecting group is selectively removed under mild basic or fluoride-ion conditions to yield the free terminal alkyne.



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Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol is a self-validating system, designed for robustness and high yield based on established literature procedures for similar substrates.[12][13]

Materials:

- 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq)
- Ethynyltrimethylsilane (1.2 eq)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
- Copper(I) iodide (CuI) (0.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or 1,4-Dioxane)
- For deprotection: Potassium carbonate (K₂CO₃) and Methanol (MeOH)

Procedure:

- Reaction Setup (Inert Atmosphere):
 - To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-2-fluoro-3-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
 - Causality: An inert atmosphere is crucial because the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction. Copper(I) is the co-catalyst essential for the formation of the copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[\[13\]](#)
- Addition of Solvent and Reagents:
 - Add anhydrous, degassed THF (or Dioxane) to dissolve the solids.
 - Add the amine base (e.g., TEA, 3.0 eq) followed by the dropwise addition of Ethynyltrimethylsilane (1.2 eq).
 - Causality: The amine base serves two purposes: it acts as a solvent and, more importantly, it neutralizes the HBr that is formed during the reaction, preventing catalyst

inhibition and driving the reaction forward.[6] Degassed solvent removes dissolved oxygen.

- Reaction Execution and Monitoring:
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-16 hours.
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting bromide.
- Work-up of Protected Intermediate:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst residues.
 - Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - The crude product, 5-((Trimethylsilyl)ethynyl)-2-fluoro-3-methylpyridine, can be purified by column chromatography on silica gel if necessary.
- Deprotection to Yield Final Product:
 - Dissolve the crude or purified TMS-protected intermediate in methanol.
 - Add a stoichiometric amount of potassium carbonate (K_2CO_3).
 - Stir at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
 - Causality: The methanolic potassium carbonate provides a mildly basic environment sufficient to cleave the silicon-carbon bond without affecting the rest of the molecule.
 - Once complete, remove the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

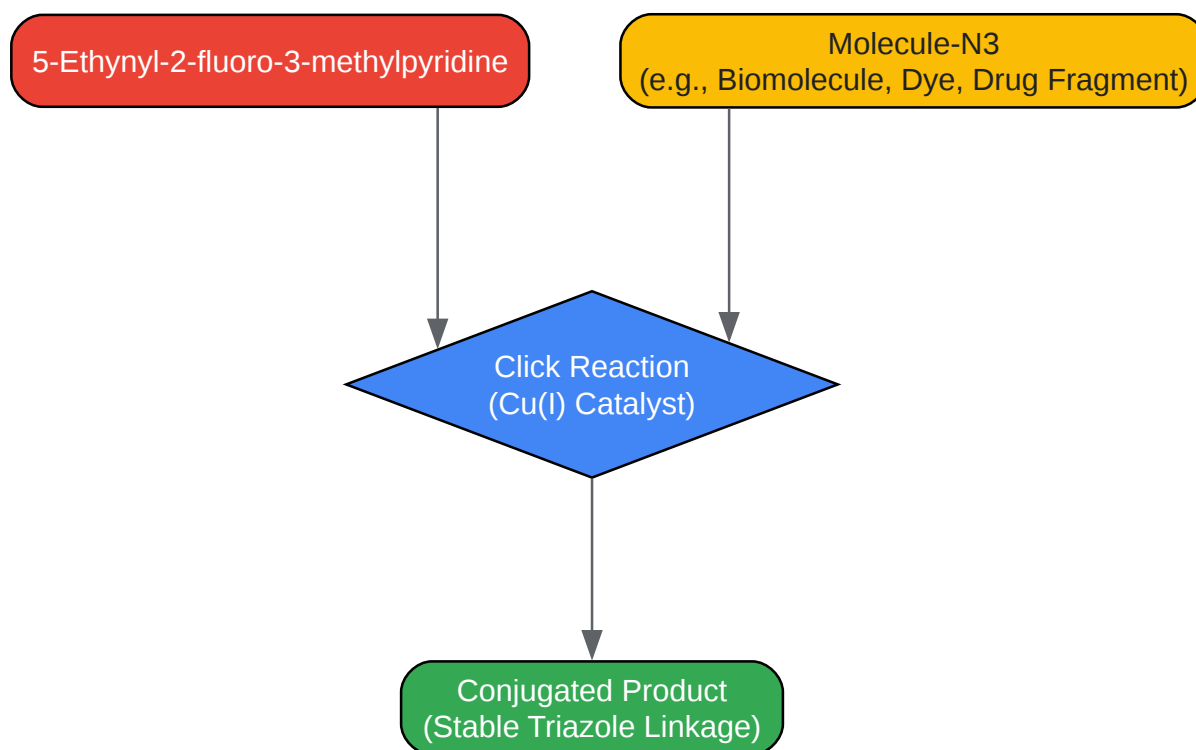
- Wash the combined organic layers with brine, dry over Na_2SO_4 , filter, and concentrate to yield the final product, **5-Ethynyl-2-fluoro-3-methylpyridine**.

Potential Applications in Research and Development

The primary value of **5-Ethynyl-2-fluoro-3-methylpyridine** lies in its dual functionality, which enables its use as a versatile scaffold in discovery chemistry.

Click Chemistry and Bioconjugation: The terminal alkyne is a perfect handle for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and specific reaction allows the molecule to be "clicked" onto any azide-containing molecule, such as:

- Biological Probes: Linking to fluorescent dyes or biotin for use in cellular imaging and proteomics.
- Drug Scaffolds: Conjugating to other pharmacophores to create novel hybrid drugs or PROTACs.
- Peptides and Proteins: Site-specific modification of biomolecules.



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Caption: Application in click chemistry for molecular conjugation.

Modulation of Physicochemical Properties: The 2-fluoro-3-methylpyridine core is a valuable pharmacophore. The fluorine atom can block sites of metabolic oxidation and modulate the pKa of the pyridine nitrogen, which can fine-tune solubility and receptor binding interactions, ultimately improving the pharmacokinetic and pharmacodynamic properties of a lead compound.[3][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Ethynyl-2-fluoro-3-methylpyridine** does not exist, a reliable hazard assessment can be made based on its precursor and a structural isomer.[15]

Table 2: Anticipated Hazard Profile

Hazard Type	GHS Classification (Anticipated)	Precautionary Recommendations
Acute Toxicity	Warning/Danger (H302, H312, H332): Harmful if swallowed, in contact with skin, or if inhaled.	P261, P270, P280: Avoid breathing dust/fume/gas/mist/vapors/spray. Do not eat, drink or smoke when using. Wear protective gloves/clothing/eye protection.
Skin Irritation	Warning (H315): Causes skin irritation.	P264, P302+P352: Wash skin thoroughly after handling. IF ON SKIN: Wash with plenty of water.
Eye Irritation	Warning (H319): Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation	Warning (H335): May cause respiratory irritation.	P271, P304+P340: Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling:

- Always handle this compound in a well-ventilated chemical fume hood.
- Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

Storage:

- Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

- Storage under an inert atmosphere (e.g., argon) is recommended to prevent potential degradation of the alkyne moiety over time.

Conclusion

5-Ethynyl-2-fluoro-3-methylpyridine represents a valuable yet uncommercialized building block for advanced chemical synthesis. While direct procurement is not an option, this guide provides a clear and actionable pathway for its preparation via a robust Sonogashira coupling from the readily available precursor, 5-Bromo-2-fluoro-3-methylpyridine. The strategic combination of a reactive alkyne handle and a pharmacologically relevant fluoropyridine core makes this molecule a high-potential tool for researchers dedicated to pushing the boundaries of medicinal chemistry, chemical biology, and materials science.

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